N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide
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Overview
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyanopyrazine moiety, a cyclohexyl ring, and a thiophene-2-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
Formation of the Cyanopyrazine Moiety: This step involves the synthesis of the cyanopyrazine ring, which can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Cyclohexyl Ring: The cyanopyrazine intermediate is then reacted with a cyclohexyl derivative to form the desired cyclohexyl-cyanopyrazine compound.
Introduction of the Thiophene-2-sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-carboxamide
- N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzene-2-sulfonamide
Uniqueness
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c16-10-13-15(18-8-7-17-13)22-12-5-3-11(4-6-12)19-24(20,21)14-2-1-9-23-14/h1-2,7-9,11-12,19H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUVFKOVDDDASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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